molecular formula C17H14FN5O2 B2716203 1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide CAS No. 2034449-41-5

1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B2716203
CAS No.: 2034449-41-5
M. Wt: 339.33
InChI Key: URAGZARRTLZODV-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Approaches and Derivatives

The compound and its derivatives have been synthesized through various chemical reactions, demonstrating a wide range of potential biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized, showing anticancer and anti-5-lipoxygenase agent properties (Rahmouni et al., 2016). Another study focused on the synthesis of thieno[2,3‐d]‐pyrimidine derivatives as potent SARS‐CoV 3C‐like protease inhibitors, highlighting the compound's relevance in addressing viral infections (El-All et al., 2016).

Cytotoxic Activity

The compound's derivatives have been investigated for their cytotoxic activities against various cancer cell lines, providing insights into their potential as anticancer agents. Studies have synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showing cytotoxic activity against human cancer cell lines (Hassan et al., 2015).

Antimicrobial and Antiproliferative Activities

Antimicrobial Activity

Research has been conducted to synthesize and evaluate the antimicrobial properties of the compound's derivatives, with some showing significant antibacterial activity. This area of research is crucial for developing new antibacterial agents in the face of increasing antibiotic resistance (Rahmouni et al., 2014).

Antiproliferative Activities

The compound and its derivatives have been evaluated for antiproliferative activities, which are essential for discovering new therapeutic agents against cancer. The structural modifications and synthesis of novel derivatives play a significant role in enhancing the biological activities of these compounds (Fahim et al., 2021).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide are intriguing. This compound has been identified as a strategic compound for optical applications due to several key characteristics . It has been found that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Cellular Effects

It has been suggested that this compound may have significant inhibitory effects on certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have significant long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been suggested that this compound may have significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

Metabolic Pathways

It has been suggested that this compound may interact with certain enzymes or cofactors .

Transport and Distribution

It has been suggested that this compound may interact with certain transporters or binding proteins .

Subcellular Localization

It has been suggested that this compound may be directed to specific compartments or organelles .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2/c18-12-1-3-14(4-2-12)22-9-11(7-16(22)24)17(25)21-13-8-19-15-5-6-20-23(15)10-13/h1-6,8,10-11H,7,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAGZARRTLZODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CN4C(=CC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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